2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane
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Overview
Description
2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a dioxane ring substituted with a 4-methoxyphenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane typically involves the reaction of 4-methoxyphenylacetic acid with appropriate reagents to form the desired dioxane structure. One common method involves the use of tosyl chloride in pyridine, which facilitates the rearrangement of the intermediate compounds to form the final product . The reaction conditions often include room temperature and the use of solvents such as methanol and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)ethyl)chromone: This compound shares a similar phenyl group but differs in its overall structure and properties.
4-Methoxyphenylacetic acid: Another related compound with a methoxyphenyl group, used in various chemical syntheses.
Uniqueness
2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane is unique due to its specific dioxane ring structure and the presence of both methoxyphenyl and dimethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6323-24-6 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C15H22O3/c1-12-9-11-17-15(2,18-12)10-8-13-4-6-14(16-3)7-5-13/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
GAAVMOIDQXDJQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)(C)CCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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